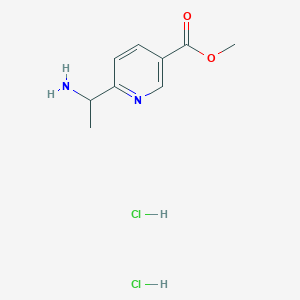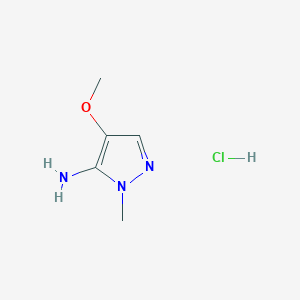![molecular formula C10H18ClNO2 B6604252 rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride CAS No. 2866254-57-9](/img/structure/B6604252.png)
rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(5R,8R)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride (rac-ASPCH) is a novel diastereomer of the synthetic amino acid derivative, 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride (ASPCH). The racemic mixture of ASPCH was first synthesized in the laboratory of Professor Masataka Arita in 2004. Rac-ASPCH has several potential applications in the fields of organic chemistry, biochemistry, and medicine.
Scientific Research Applications
Rac-ASPCH has several potential applications in the fields of organic chemistry, biochemistry, and medicine. In organic chemistry, it can be used as a chiral building block for the synthesis of other chiral compounds. In biochemistry, it has been used to study the structure and function of various proteins. In medicine, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Mechanism of Action
Rac-ASPCH acts as an agonist at the glycine receptor, which is a type of ligand-gated ion channel. When bound to the receptor, it increases the influx of chloride ions into the cell, resulting in a decrease in the excitability of the neuron. This effect is known as inhibitory synaptic transmission.
Biochemical and Physiological Effects
Rac-ASPCH has several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as GABA and glutamate, resulting in an increase in the inhibition of neuronal activity. It has also been shown to modulate the release of hormones such as insulin and glucagon, resulting in a decrease in blood sugar levels. In addition, it has been shown to modulate the release of endorphins, resulting in an increase in pain relief and relaxation.
Advantages and Limitations for Lab Experiments
The use of rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride in lab experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a high solubility in water, making it easy to use in a variety of experiments. However, one limitation is that it has a relatively short half-life, making it difficult to use in long-term experiments.
Future Directions
There are several potential future directions for rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further research could be done to explore the potential therapeutic uses of this compound, such as its use as an anticonvulsant or an antidepressant. Finally, further research could be done to explore the potential of this compound as a tool for drug discovery and development.
Synthesis Methods
Rac-ASPCH can be synthesized from the reaction of 1-azaspiro[4.5]decane-8-carboxylic acid (ASPC) and hydrochloric acid (HCl). The reaction proceeds by the addition of a proton to the carboxylic acid group of ASPC, forming an intermediate carboxylic acid salt. This salt then undergoes a dehydration reaction, resulting in the formation of rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride. In this reaction, the stereochemistry of the carboxylic acid group is preserved, resulting in a racemic mixture of ASPCH.
properties
IUPAC Name |
1-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-2-5-10(6-3-8)4-1-7-11-10;/h8,11H,1-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAXEOSORWPUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)C(=O)O)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid](/img/structure/B6604178.png)

![methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B6604189.png)


![tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate](/img/structure/B6604205.png)
![tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6604211.png)
![6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers](/img/structure/B6604215.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B6604227.png)

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)